Cas no 13429-36-2 (N-ethyl-N-methylhydroxylamine)

N-ethyl-N-methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- Ethanamine,N-hydroxy-N-methyl- (9CI)
- N-ethyl-N-methylhydroxylamine
- AC1L6TEP
- methylhydroxyethylamine
- methyl-hydroxyethylamine
- N-Aethyl-N-methyl-hydroxylamin
- N-ethyl-N-methylhydroxyamine
- N-ethyl-N-methyl-hydroxylamine
- N-methyl-N-hydroxyethylamine
- NSC174263
- 13429-36-2
- NSC-174263
- EN300-1833213
- (methyl)ethylhydroxylamine
- DTXSID70305473
-
- インチ: InChI=1S/C3H9NO/c1-3-4(2)5/h5H,3H2,1-2H3
- InChIKey: RRUADNNEIGVWSQ-UHFFFAOYSA-N
- ほほえんだ: CCN(O)C
計算された属性
- せいみつぶんしりょう: 75.06847
- どういたいしつりょう: 75.068
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 5
- 回転可能化学結合数: 1
- 複雑さ: 22.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 密度みつど: 0.906
- ふってん: 92.1°Cat760mmHg
- フラッシュポイント: 26.1°C
- 屈折率: 1.425
- PSA: 23.47
- LogP: 0.32730
N-ethyl-N-methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1833213-0.25g |
N-ethyl-N-methylhydroxylamine |
13429-36-2 | 0.25g |
$447.0 | 2023-09-19 | ||
Enamine | EN300-1833213-0.5g |
N-ethyl-N-methylhydroxylamine |
13429-36-2 | 0.5g |
$465.0 | 2023-09-19 | ||
Enamine | EN300-1833213-1.0g |
N-ethyl-N-methylhydroxylamine |
13429-36-2 | 1g |
$728.0 | 2023-06-03 | ||
Enamine | EN300-1833213-10.0g |
N-ethyl-N-methylhydroxylamine |
13429-36-2 | 10g |
$3131.0 | 2023-06-03 | ||
Enamine | EN300-1833213-0.1g |
N-ethyl-N-methylhydroxylamine |
13429-36-2 | 0.1g |
$427.0 | 2023-09-19 | ||
Enamine | EN300-1833213-1g |
N-ethyl-N-methylhydroxylamine |
13429-36-2 | 1g |
$485.0 | 2023-09-19 | ||
Enamine | EN300-1833213-0.05g |
N-ethyl-N-methylhydroxylamine |
13429-36-2 | 0.05g |
$407.0 | 2023-09-19 | ||
Enamine | EN300-1833213-5.0g |
N-ethyl-N-methylhydroxylamine |
13429-36-2 | 5g |
$2110.0 | 2023-06-03 | ||
Enamine | EN300-1833213-10g |
N-ethyl-N-methylhydroxylamine |
13429-36-2 | 10g |
$2085.0 | 2023-09-19 | ||
Enamine | EN300-1833213-2.5g |
N-ethyl-N-methylhydroxylamine |
13429-36-2 | 2.5g |
$949.0 | 2023-09-19 |
N-ethyl-N-methylhydroxylamine 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
N-ethyl-N-methylhydroxylamineに関する追加情報
Recent Advances in the Study of N-ethyl-N-methylhydroxylamine (CAS: 13429-36-2) in Chemical Biology and Pharmaceutical Research
N-ethyl-N-methylhydroxylamine (CAS: 13429-36-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug design, synthesis, and biological activity modulation. This compound, characterized by its unique hydroxylamine structure, has been explored for its potential as a key intermediate in the development of novel therapeutic agents. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the context of targeting specific enzymes and pathways involved in disease progression.
One of the most notable advancements in this area is the use of N-ethyl-N-methylhydroxylamine as a precursor in the synthesis of nitroxide radicals, which are widely employed as spin labels in electron paramagnetic resonance (EPR) spectroscopy. This application is critical for studying protein dynamics and interactions at the molecular level. Additionally, its incorporation into prodrug formulations has shown promise in enhancing drug delivery and bioavailability, particularly for compounds with poor solubility or stability.
Recent research has also focused on the mechanistic insights into the reactivity of N-ethyl-N-methylhydroxylamine. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a nucleophile in the formation of N-O bonds, which are pivotal in the construction of heterocyclic compounds. These heterocycles are often found in pharmacologically active molecules, underscoring the compound's importance in medicinal chemistry. Furthermore, computational studies have provided a deeper understanding of its electronic properties and reactivity patterns, enabling more precise predictions of its behavior in complex chemical environments.
In the context of drug discovery, N-ethyl-N-methylhydroxylamine has been utilized in the development of inhibitors targeting enzymes such as histone deacetylases (HDACs) and proteases. These inhibitors have shown potential in treating various cancers and neurodegenerative diseases. For instance, a recent preclinical study reported the synthesis of HDAC inhibitors incorporating N-ethyl-N-methylhydroxylamine, which exhibited enhanced selectivity and reduced off-target effects compared to traditional inhibitors. This finding opens new avenues for the design of more effective and safer therapeutic agents.
Despite these advancements, challenges remain in the large-scale synthesis and application of N-ethyl-N-methylhydroxylamine. Issues such as stability under physiological conditions and potential toxicity need to be addressed to fully realize its therapeutic potential. Ongoing research is focused on optimizing synthetic routes and developing derivatives with improved pharmacokinetic properties. Collaborative efforts between academic and industrial researchers are expected to drive further innovations in this area.
In conclusion, N-ethyl-N-methylhydroxylamine (CAS: 13429-36-2) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse applications, from spin labeling to drug design, highlight its versatility and potential for future discoveries. Continued exploration of its chemical properties and biological activities will undoubtedly contribute to the development of novel therapeutic strategies and advanced materials in the years to come.
13429-36-2 (N-ethyl-N-methylhydroxylamine) 関連製品
- 65967-72-8(Hydroxysydonic acid)
- 1203218-51-2(N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide)
- 2095396-96-4(rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, cis)
- 1632-19-5(Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate)
- 522613-62-3(tert-butyl N-(2-ethenyl-4-methoxyphenyl)carbamate)
- 2568-34-5(2-(N-methyl-1-phenylformamido)acetic acid)
- 75771-79-8(1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol)
- 896289-68-2(N-cyclopropyl-N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2138817-09-9(2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine)
- 728919-00-4(3-(4-propan-2-yloxycarbonylphenyl)benzoic Acid)



